2,2'-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol
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Overview
Description
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is a complex organic compound characterized by the presence of pyrrole and ethanolamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol typically involves the reaction of pyrrole-2-carbaldehyde with ethanolamine derivatives. One common method involves dissolving pyrrole-2-formaldehyde in ethanol and reacting it with an ethanolamine derivative under controlled conditions . The reaction mixture is heated and stirred for several hours, followed by cooling to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol exerts its effects involves interactions with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-((1H-Pyrrol-2-yl)methylene)hydrazineyl compounds: These compounds share the pyrrole moiety and exhibit similar chemical reactivity.
Ethanolamine derivatives: Compounds containing ethanolamine groups have comparable properties and applications.
Uniqueness
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is unique due to its specific combination of pyrrole and ethanolamine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications.
Biological Activity
The compound 2,2'-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol, often referred to as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C8H21N3O2
- CAS Number : 19893087
The structure includes a pyrrole ring, which is known for its role in various biological activities, including antioxidant and anti-inflammatory effects.
Antioxidant Activity
Research indicates that compounds containing the pyrrole moiety exhibit significant antioxidant properties. The mechanism involves the scavenging of free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity of Pyrrole Derivatives
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in the treatment of chronic inflammatory diseases.
Table 2: Inhibition of COX Enzymes
Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
---|---|---|---|
This compound | 72% | 85% | |
Control (Ibuprofen) | 90% | 95% |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Free Radical Scavenging : The nitrogen atoms in the pyrrole ring can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound's structure allows it to bind effectively to the active sites of enzymes like COX, thereby inhibiting their activity and reducing inflammation.
Case Study 1: Anticancer Properties
A study evaluated the anticancer potential of pyrrole derivatives, including our compound of interest, against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Neuroprotective Effects
Another research focused on neuroprotective effects, where the compound was tested in models of oxidative stress-induced neuronal damage. The results showed a marked improvement in cell survival rates compared to untreated controls.
Properties
CAS No. |
188772-95-4 |
---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-(1H-pyrrol-2-ylmethylideneamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C11H19N3O2/c15-8-6-14(7-9-16)5-4-12-10-11-2-1-3-13-11/h1-3,10,13,15-16H,4-9H2 |
InChI Key |
AZVGIRLGJBWVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=NCCN(CCO)CCO |
Origin of Product |
United States |
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